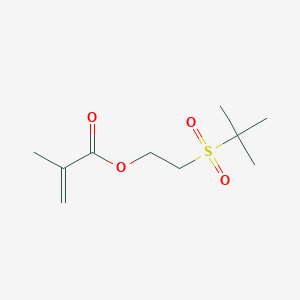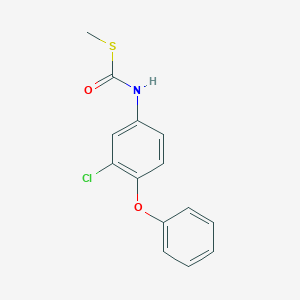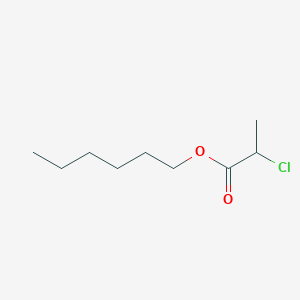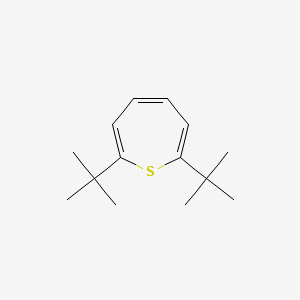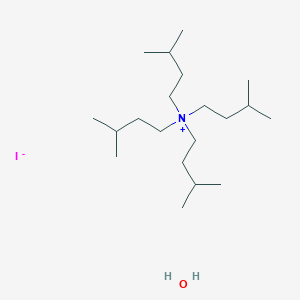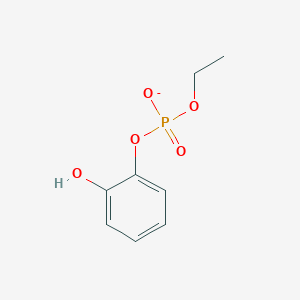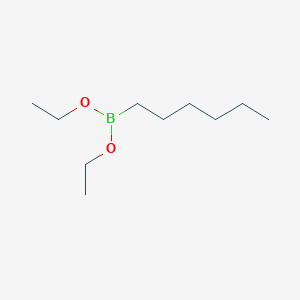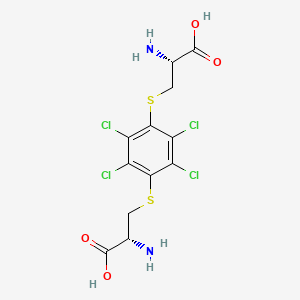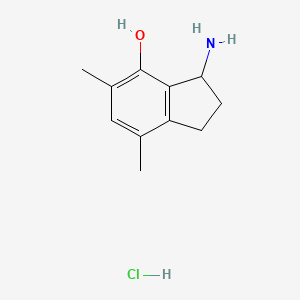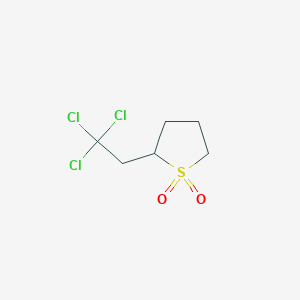
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties. It belongs to the class of organosulfur compounds, specifically a derivative of thiophene. This compound is characterized by the presence of a tetrahydrothiophene ring substituted with a 2,2,2-trichloroethyl group and a 1,1-dioxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur functionality.
Substitution: Compounds with varied functional groups replacing the trichloroethyl group.
Applications De Recherche Scientifique
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of the trichloroethyl group and the dioxide functionality contributes to its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene, tetrahydro-2-methyl-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-sulfone
Uniqueness
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both the trichloroethyl group and the dioxide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
82639-78-9 |
|---|---|
Formule moléculaire |
C6H9Cl3O2S |
Poids moléculaire |
251.6 g/mol |
Nom IUPAC |
2-(2,2,2-trichloroethyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H9Cl3O2S/c7-6(8,9)4-5-2-1-3-12(5,10)11/h5H,1-4H2 |
Clé InChI |
LENCAMHFOHOJSD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)C1)CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


